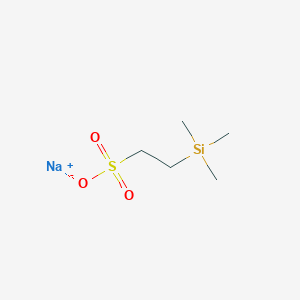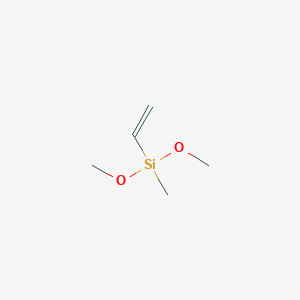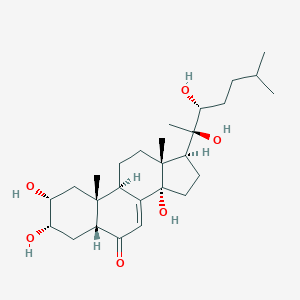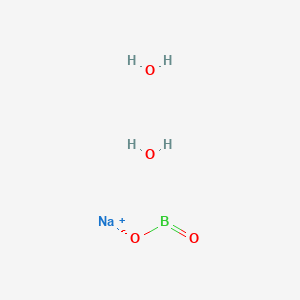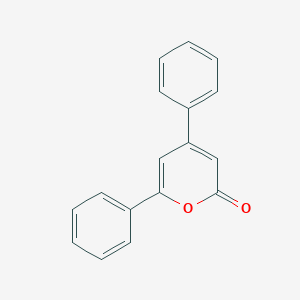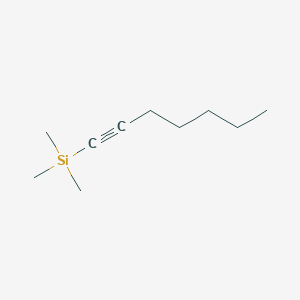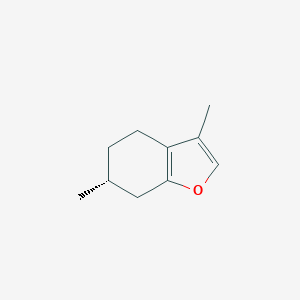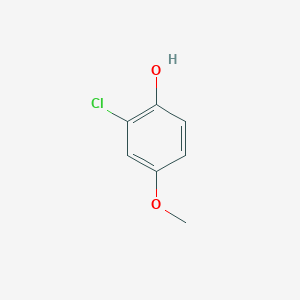
2-クロロ-4-メトキシフェノール
概要
説明
2-Chloro-4-methoxyphenol is an organic compound with the molecular formula C7H7ClO2. It is a derivative of phenol, where the hydrogen atoms at positions 2 and 4 on the benzene ring are substituted by a chlorine atom and a methoxy group, respectively. This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学的研究の応用
2-Chloro-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
作用機序
Target of Action
Similar compounds such as chlorinated nitrophenols have been reported to interact with various enzymes and receptors in organisms .
Mode of Action
This could result in alterations to cellular processes, potentially impacting the organism’s overall physiology .
Biochemical Pathways
Related compounds such as 2-chloro-4-nitrophenol have been reported to be degraded via the 1,2,4-benzenetriol pathway in certain gram-negative bacteria . This suggests that 2-Chloro-4-methoxyphenol may also be metabolized through similar pathways.
Pharmacokinetics
The compound’s molecular weight of 158582 suggests that it may be absorbed and distributed throughout the body. The compound’s metabolism and excretion would likely depend on the specific organism and its enzymatic capabilities.
Result of Action
Based on the actions of similar compounds, it’s possible that the compound could lead to changes in enzyme activity, alterations to cellular processes, and potential physiological effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-methoxyphenol. Factors such as temperature, pH, and the presence of other chemicals could impact the compound’s stability and its interactions with its targets . Additionally, the compound’s action could be influenced by the specific characteristics of the organism it’s interacting with, including the organism’s enzymatic capabilities and physiological state.
生化学分析
Biochemical Properties
It is known that chlorophenols, a group of compounds to which 2-Chloro-4-methoxyphenol belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the chlorophenol and the biomolecule .
Cellular Effects
Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-methoxyphenol typically involves the chlorination of 4-methoxyphenol. One common method is the electrophilic aromatic substitution reaction, where 4-methoxyphenol is treated with chlorine gas in the presence of a catalyst such as ferric chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the ortho position relative to the hydroxyl group.
Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-methoxyphenol may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
化学反応の分析
Types of Reactions: 2-Chloro-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to remove the chlorine atom, yielding 4-methoxyphenol.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can replace the chlorine atom under basic conditions.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of 4-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
類似化合物との比較
4-Methoxyphenol: Lacks the chlorine atom, making it less reactive in certain substitution reactions.
2-Chloro-4-methylphenol: Similar structure but with a methyl group instead of a methoxy group, leading to different chemical properties.
2-Chloro-4-nitrophenol: Contains a nitro group, which significantly alters its reactivity and applications.
Uniqueness: 2-Chloro-4-methoxyphenol is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
2-chloro-4-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVRRKLFFYSLGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50171077 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18113-03-6 | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18113-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018113036 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50171077 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-4-methoxyphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.174 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the common analytical methods for detecting 2-chloro-4-methoxyphenol in consumer products?
A: Gas chromatography-mass spectrometry (GC-MS) is a reliable method for quantifying 2-chloro-4-methoxyphenol in cosmetics. A study successfully used GC-MS to determine the concentrations of 2-chloro-4-methoxyphenol, alongside other preservatives, in lipstick, hair shampoo, and toilet water. [] The method demonstrated good accuracy and precision, with recoveries ranging from 92.2% to 98.9%. []
Q2: What is the environmental fate of 2-chloro-4-methoxyphenol?
A: Research highlights the potential of photoelectrocatalytic degradation for removing 2-chloro-4-methoxyphenol from water. [] This method, employing TiO2 as a photocatalyst and a UV light source, achieved a degradation rate of 98.7% under optimized conditions. [] This suggests a promising avenue for mitigating the environmental impact of this compound.
Q3: How is 2-chloro-4-methoxyphenol metabolized in living organisms?
A: Studies in laboratory animals reveal that 2-chloro-4-methoxyphenol is metabolized into several compounds. [] These include its parent compound arildone, the O-desmethyl metabolite 4-[6-(2-chloro-4-hydroxy)phenoxy]hexyl-3,5-heptanedione, the sulfate ester of 2-chloro-4-methoxyphenol itself, and a likely sulfate ester conjugate of chlorohydroquinone. [] This metabolic pathway sheds light on the compound's biotransformation and potential toxicological effects.
Q4: Are there any alternative methods to detect phenolic compounds like 2-chloro-4-methoxyphenol?
A: While specific details are limited, research suggests that impedance spectroscopy measurements hold potential for detecting phenolic compounds. [] Further investigation into this method's sensitivity and selectivity for 2-chloro-4-methoxyphenol could provide valuable insights into alternative detection strategies.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-[4-Carboxy-2-[[3-[4-(octadecanoylamino)phenyl]-3-oxopropanoyl]amino]phenoxy]benzene-1,3-dicarboxylic acid](/img/structure/B103018.png)
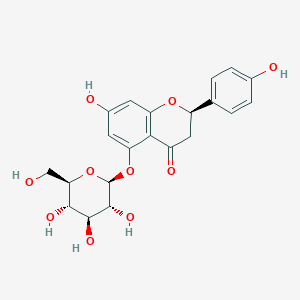
![Trisodium 4-hydroxy-3-[(2-sulfonatophenyl)azo]-5-[(2,5,6-trichloropyrimidin-4-yl)amino]naphthalene-2,7-disulfonate](/img/structure/B103022.png)
